molecular formula C15H22F2N2O2 B4733830 2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol

2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol

Cat. No. B4733830
M. Wt: 300.34 g/mol
InChI Key: BFFBJJFWPDPSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol, also known as DBZPEE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology.

Mechanism of Action

2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol acts as an allosteric modulator of GPCRs, meaning that it binds to a site on the receptor that is distinct from the site where the natural ligand binds. This binding results in a conformational change in the receptor, which can either enhance or inhibit the activity of the receptor. The specific mechanism of action of 2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol varies depending on the receptor subtype being targeted.
Biochemical and Physiological Effects:
2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol has been shown to have a variety of biochemical and physiological effects, depending on the receptor subtype being targeted. For example, 2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol has been shown to enhance the activity of the dopamine D2 receptor, which is involved in the regulation of mood, behavior, and cognition. 2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol has also been shown to inhibit the activity of the histamine H1 receptor, which is involved in the regulation of allergic responses and inflammation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol in lab experiments is its high potency and selectivity for specific GPCR subtypes. This allows researchers to study the specific effects of 2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol on different physiological processes. However, one limitation of using 2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol in lab experiments is its potential toxicity, which can vary depending on the dose and duration of exposure.

Future Directions

There are many potential future directions for research on 2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol. One area of interest is the development of new drugs targeting specific GPCR subtypes, using 2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol as a starting point for drug discovery. Another area of interest is the study of the long-term effects of 2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol exposure on physiological processes, including potential toxicity and side effects. Additionally, there is potential for the development of new imaging techniques using 2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol as a contrast agent for GPCR imaging in vivo.
Conclusion:
Overall, 2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol is a promising compound with potential applications in medicine and biotechnology. Its high potency and selectivity for specific GPCR subtypes make it a valuable tool for studying the effects of GPCR modulation on physiological processes. While there are limitations to its use, further research on 2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol has the potential to lead to the development of new drugs and imaging techniques for a variety of medical applications.

Scientific Research Applications

2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol has been extensively studied for its potential applications in medicine and biotechnology. One of the primary uses of 2-{2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethoxy}ethanol is as a ligand for the development of new drugs targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of cell surface receptors that play a critical role in many physiological processes, including neurotransmission, hormone signaling, and immune response.

properties

IUPAC Name

2-[2-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F2N2O2/c16-14-2-1-13(15(17)11-14)12-19-5-3-18(4-6-19)7-9-21-10-8-20/h1-2,11,20H,3-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFBJJFWPDPSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[4-(2,4-Difluorobenzyl)-1-piperazinyl]ethoxy}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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